molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No. B1677864
Key on ui cas rn: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
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Patent
US04937251

Procedure details

Sodium borohydride (0.16 g) was added portionwise over 5 min to a solution of 1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone (0.44 g) in methanol (7 ml) at 0°-5° with stirring. After 1.5 h, the solution was evaporated in vacuo and the residue partitioned between water (60 ml) and ethyl acetate (100 ml). The organic phase was dried and evaporated in vacuo to a gum which was purified by FCC eluting with System C (90:10:1) to afford a product, which was triturated with hexane (2 ml) to give the title compound as a colourless powder (47 mg), m.p. 94.5°-96.5°, t.l.c. (System A 39:10:1) Rf 0.44.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11](=[O:29])[CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)=[CH:6][C:5]=1[Cl:30]>CO>[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([CH:11]([CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[OH:29])=[CH:6][C:5]=1[Cl:30] |f:0.1|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
Quantity
0.44 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(CNCCCCCCOCCC1=NC=CC=C1)=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (60 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a gum which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with System C (90:10:1)
CUSTOM
Type
CUSTOM
Details
to afford a product, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04937251

Procedure details

Sodium borohydride (0.16 g) was added portionwise over 5 min to a solution of 1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone (0.44 g) in methanol (7 ml) at 0°-5° with stirring. After 1.5 h, the solution was evaporated in vacuo and the residue partitioned between water (60 ml) and ethyl acetate (100 ml). The organic phase was dried and evaporated in vacuo to a gum which was purified by FCC eluting with System C (90:10:1) to afford a product, which was triturated with hexane (2 ml) to give the title compound as a colourless powder (47 mg), m.p. 94.5°-96.5°, t.l.c. (System A 39:10:1) Rf 0.44.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11](=[O:29])[CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)=[CH:6][C:5]=1[Cl:30]>CO>[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([CH:11]([CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[OH:29])=[CH:6][C:5]=1[Cl:30] |f:0.1|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
Quantity
0.44 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(CNCCCCCCOCCC1=NC=CC=C1)=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (60 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a gum which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with System C (90:10:1)
CUSTOM
Type
CUSTOM
Details
to afford a product, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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